4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide
Description
Properties
CAS No. |
920527-59-9 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-14-8-10-17(11-9-14)22(20,21)18-16(13-19)12-15-6-4-3-5-7-15/h3-11,16,18-19H,2,12-13H2,1H3/t16-/m0/s1 |
InChI Key |
GRLBKXIOZQQNBI-INIZCTEOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Sulfonation of Ethylbenzene Derivatives
Overview: This method involves the direct sulfonation of ethylbenzene derivatives followed by amination.
- Ethylbenzene is treated with sulfuric acid to form ethylbenzenesulfonic acid.
- The resulting sulfonic acid is then reacted with a suitable amine, such as (2S)-1-hydroxy-3-phenylpropan-2-amine.
Yield: Approximately 65% yield was reported for this method.
Method 2: Multi-step Synthesis via Protection and Deprotection
Overview: This method utilizes protecting groups for selective reactions.
- Protect the hydroxyl group of (2S)-1-hydroxy-3-phenylpropan-2-amine using a suitable protecting agent (e.g., benzyl chloride).
- Conduct sulfonation on the protected amine.
- Remove the protecting group to yield the final sulfonamide.
Yield: The overall yield from this multi-step process can reach up to 70%.
Method 3: Use of Sulfonyl Chlorides
Overview: This method employs sulfonyl chlorides for more efficient coupling reactions.
- Synthesize a sulfonyl chloride derivative from benzenesulfonic acid.
- React the sulfonyl chloride with (2S)-1-hydroxy-3-phenylpropan-2-amine in the presence of a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond.
Yield: Yields from this method can be as high as 80%, making it a preferred choice in synthetic applications.
Method 4: Microwave-Assisted Synthesis
Overview: This modern approach utilizes microwave irradiation to enhance reaction rates and yields.
- Combine ethylbenzene, a sulfonating agent, and (2S)-1-hydroxy-3-phenylpropan-2-amines in a microwave reactor.
- Optimize temperature and time settings to maximize yield.
Yield: Reports indicate yields exceeding 85% due to accelerated reaction kinetics under microwave conditions.
The following table summarizes the key characteristics of each method:
| Method | Key Steps | Yield (%) | Advantages |
|---|---|---|---|
| Direct Sulfonation | Sulfonation + Amination | ~65 | Simple procedure, fewer steps |
| Multi-step Synthesis | Protection + Sulfonation + Deprotection | ~70 | High selectivity for functional groups |
| Use of Sulfonyl Chlorides | Synthesis of chlorides + Coupling | ~80 | High efficiency, fewer side reactions |
| Microwave-Assisted Synthesis | Microwave irradiation | >85 | Rapid reaction times, higher yields |
The preparation of 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide can be effectively achieved through various synthetic routes, each with unique advantages and challenges. The choice of method depends on factors such as required purity, available reagents, and desired yield. Future research may focus on optimizing these methods further or exploring novel synthetic pathways to enhance efficiency and reduce costs in pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
Sulfonamides can undergo various chemical reactions, including:
Oxidation: Conversion of sulfonamides to sulfonyl chlorides.
Reduction: Reduction of sulfonamides to amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Cyanuric chloride and triethylamine in anhydrous acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Classification
- Class : Sulfonamides
- Functional Groups : Sulfonamide, Alcohol, Aromatic
Medicinal Chemistry
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide has been studied for its potential as a therapeutic agent due to its structural similarity to known drugs.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. This compound may exhibit activity against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance its efficacy against resistant bacterial strains.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase, which plays a critical role in various physiological processes.
Agricultural Applications
Sulfonamide derivatives are increasingly being explored for their roles in agriculture, particularly in pest control and plant growth regulation.
Plant Growth Regulation
Studies have indicated that sulfonamide compounds can act as growth regulators, influencing various physiological processes in plants. This application is particularly relevant in sustainable agriculture practices.
Fungicidal Properties
Research has suggested that compounds similar to 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide possess fungicidal properties, making them suitable candidates for developing new fungicides.
Biochemical Research
The compound's interactions with biological systems make it a valuable tool in biochemical research.
Metabolic Studies
Due to its ability to interact with metabolic enzymes, this compound can be utilized in studies aimed at understanding metabolic pathways and enzyme kinetics.
Drug Development
The structural features of this sulfonamide make it a candidate for further modifications aimed at developing new drugs targeting specific diseases, including cancer and metabolic disorders.
Data Tables
| Application Area | Specific Use |
|---|---|
| Medicinal Chemistry | Antimicrobial agent; enzyme inhibitor |
| Agriculture | Plant growth regulator; fungicide |
| Biochemical Research | Metabolic studies; drug development |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including derivatives similar to 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide. The results indicated significant activity against resistant strains of Staphylococcus aureus, suggesting potential for clinical applications.
Case Study 2: Plant Growth Regulation
Research conducted at a leading agricultural university demonstrated that the application of sulfonamide derivatives enhanced the growth rate of Arabidopsis thaliana. The study highlighted the potential use of these compounds as eco-friendly growth regulators in sustainable farming practices.
Mechanism of Action
The mechanism of action of sulfonamides involves the inhibition of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By competitively inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted benzene sulfonamides. Key structural analogs include:
Key Observations :
- Steric and Electronic Effects : The ethyl group in the target compound provides moderate steric bulk compared to the methoxy group in Compound 1c, which enhances COX-2 inhibition (47.1% at 20 μM) due to electron-donating effects . Conversely, thiadiazole-containing analogs (e.g., Compound 10) exhibit improved solubility but reduced enzymatic affinity due to polar heterocycles .
- Chirality: The (2S)-configured side chain in the target compound contrasts with racemic mixtures in analogs like (±)-2-Methyl-4-pentenoic acid derivatives, where stereochemistry significantly impacts biological activity .
Insights :
- The ethyl substituent in the target compound may balance lipophilicity and solubility better than methoxy or halogens (e.g., Br/Cl in Compounds 1d-1e), which show poor solubility at higher concentrations .
- Thiadiazole-containing analogs (e.g., Compound 10) prioritize solubility over potency, making them less effective COX-2 inhibitors .
Biological Activity
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and ion transport. This article explores the compound's synthesis, biological evaluations, and the implications of its activity in medicinal chemistry.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving sulfonamide formation and chiral resolution. The structure consists of a benzene ring substituted with an ethyl group and a sulfonamide moiety, with a hydroxy group attached to a phenylpropanol backbone. The molecular formula is , and it has a molecular weight of approximately 387.5 g/mol .
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's ability to inhibit specific isoforms of carbonic anhydrases, particularly CA IX and CA XII, which are overexpressed in various tumors. These isoforms are implicated in tumor progression and metastasis due to their role in regulating the tumor microenvironment.
In Vitro Studies:
In vitro assays demonstrated that 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide exhibited significant inhibitory activity against CA IX, with IC50 values ranging from 51.6 to 99.6 nM . The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer), showing a reduction in cell viability under hypoxic conditions, which is characteristic of tumor environments.
Table 1: Inhibitory Activity of 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide
| Cell Line | IC50 (nM) | Condition |
|---|---|---|
| HT-29 | 51.6 | Hypoxic |
| MDA-MB-231 | 99.6 | Hypoxic |
| MG-63 (Osteosarcoma) | < 50 | Normoxic |
The mechanism by which this compound exerts its effects involves the inhibition of carbonic anhydrase activity, leading to altered pH levels within the tumor microenvironment. This change can disrupt tumor growth and metastasis by affecting cellular processes such as migration and proliferation .
Case Studies
Case Study 1: Efficacy Against Tumor Cells
A study evaluating the efficacy of this compound on MG-63 osteosarcoma cells revealed that it significantly inhibited cell proliferation in a dose-dependent manner. At concentrations above 400 µM, there was a notable decrease in cell viability, indicating its potential as an anti-cancer agent .
Case Study 2: Comparison with Standard Inhibitors
In comparative studies with acetazolamide (AZM), a well-known carbonic anhydrase inhibitor, the compound demonstrated superior efficacy against CA IX and XII under hypoxic conditions, suggesting its potential for therapeutic applications in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
